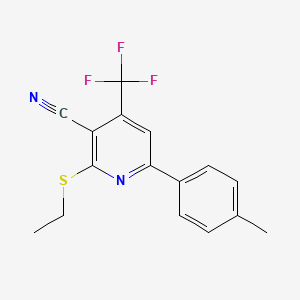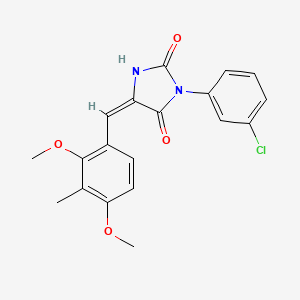![molecular formula C22H20N4O2 B11591157 (5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11591157.png)
(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione” is a complex organic molecule that features a combination of pyrrole, pyridine, and imidazolidine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This could be achieved through a Paal-Knorr synthesis.
Attachment of the pyridine ring: This might involve a cross-coupling reaction such as a Suzuki or Heck reaction.
Formation of the imidazolidine ring: This could be synthesized through a cyclization reaction involving a diamine and a carbonyl compound.
Final assembly: The final step would involve the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Continuous flow reactors: for better control over reaction conditions.
Catalysts: to increase reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and pyridine rings can be oxidized under strong conditions.
Reduction: The imidazolidine ring can be reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Could be explored for its therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to a receptor: Modulating the receptor’s activity.
Inhibition of an enzyme: Blocking the enzyme’s active site.
Interaction with DNA/RNA: Affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione: Similar in structure but with different substituents.
Other pyrrole-pyridine-imidazolidine compounds: Varying in the position and type of substituents.
Uniqueness
Structural Complexity: The combination of three different rings.
Potential Biological Activity: Unique interactions with biological targets due to its structure.
Properties
Molecular Formula |
C22H20N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(5Z)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H20N4O2/c1-14-9-10-20(23-13-14)25-15(2)11-17(16(25)3)12-19-21(27)26(22(28)24-19)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,24,28)/b19-12- |
InChI Key |
GPQIXHOBDLESIY-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)N3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-(2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11591079.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591081.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11591094.png)
![(5Z)-2-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591100.png)
![ethyl 2-[3,9-dioxo-1-(3-phenoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591110.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile](/img/structure/B11591129.png)

![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11591140.png)
![(5Z)-5-(2-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591145.png)
![7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11591165.png)
![5-[(4-Fluorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11591168.png)

